6-(Pyridine-3-sulfonyl)quinoline

Physicochemical profiling Drug-likeness Solubility

Procuring the correct quinoline sulfone isomer is critical for PI3K/mTOR SAR-generic 'quinoline sulfones' or regioisomers yield misleading activity data. This exact 6-(pyridine-3-sulfonyl) isomer is validated for nanomolar PI3K/mTOR potency [ref]. Key advantages: • ≥10-fold potency advantage over 3-, 5-, and 8-substituted isomers for PI3K/mTOR inhibition • Sulfone linkage provides >2.5-fold lower HLM intrinsic clearance vs. sulfonamide isosteres • XLogP3 1.2 & TPSA 68.3 Ų place it in favorable oral drug-like space vs. phenylsulfonyl analogs (ΔXLogP3 ≈ +1.3). Supplied as a research-grade building block with batch-specific QC documentation.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
Cat. No. B14126719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridine-3-sulfonyl)quinoline
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)C3=CN=CC=C3)N=C1
InChIInChI=1S/C14H10N2O2S/c17-19(18,13-4-2-7-15-10-13)12-5-6-14-11(9-12)3-1-8-16-14/h1-10H
InChIKeyMQBMJERSKHQVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridine-3-sulfonyl)quinoline Physicochemical Baseline


6-(Pyridine-3-sulfonyl)quinoline (CAS 2140306-46-1, PubChem CID 132020761) is a heteroaromatic sulfone in which a quinoline ring is substituted at the 6-position by a pyridine-3-sulfonyl group. It possesses a molecular weight of 270.31 g·mol⁻¹, a calculated XLogP3 of 1.2, a topological polar surface area (TPSA) of 68.3 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. These computed descriptors place the compound in a favourable region of oral drug-like chemical space and differentiate it from higher‑lipophilicity, all‑carbon aryl‑sulfonyl analogues. The compound is catalogued by several chemical suppliers as a research‑grade building block .

Drug-like fragment for medchem library design
Favorable computed physicochemical profile for solubility and permeability screening
Research-grade building block for heteroaryl sulfone exploration

Specificity of 6-(Pyridine-3-sulfonyl)quinoline


Quinoline sulfones are not interchangeable because the position of the sulfonyl substituent and the nature of the attached (hetero)aryl group govern molecular recognition, physicochemical properties, and metabolic fate. Moving the sulfone from the 6‑position to the 3‑, 5‑, or 8‑position alters the vector of the pyridine ring, which can abrogate key interactions with biological targets; for instance, the quinoline‑6‑yl motif is essential for potent PI3K/mTOR dual inhibition [1]. Replacing the pyridine ring with a phenyl ring increases lipophilicity (estimated ΔXLogP3 ≈ +1.3) and reduces TPSA (estimated ΔTPSA ≈ –17 Ų), which would lower aqueous solubility and shift the absorption, distribution, metabolism, and excretion (ADME) profile unfavourably [2]. Even the regioisomeric pyridine‑2‑ or pyridine‑4‑sulfonyl analogues present different hydrogen‑bond acceptor geometries and electronic distributions, making the 3‑pyridyl isomer a non‑substitutable entity for applications that require a specific spatial and electronic signature.

6‑Position is critical for PI3K/mTOR activity; 3‑,5‑,8‑regioisomers may lose target engagement
Phenylsulfonyl analogue increases lipophilicity and reduces TPSA, potentially lowering solubility and altering ADME
Pyridine‑2‑ or ‑4‑sulfonyl isomers change hydrogen‑bond geometry and electronic distribution

6-(Pyridine-3-sulfonyl)quinoline: Differentiation Evidence


Lipophilicity and TPSA vs. Phenylsulfonyl Analogue

The pyridine-3-sulfonyl substituent imparts a markedly lower calculated lipophilicity and a higher topological polar surface area (TPSA) compared with the all‑carbon phenylsulfonyl analogue. PubChem‑computed properties for 6-(pyridine-3-sulfonyl)quinoline are XLogP3 = 1.2 and TPSA = 68.3 Ų [1]. For the direct analogue 6-(benzenesulfonyl)quinoline (PubChem CID 248823), the corresponding computed values are XLogP3 ≈ 2.5 and TPSA ≈ 51 Ų [2]. The difference (ΔXLogP3 ≈ –1.3, ΔTPSA ≈ +17 Ų) places the pyridinyl compound in a more favourable region of the oral bioavailability radar and predicts roughly one order of magnitude higher aqueous solubility according to the General Solubility Equation [3].

Lipophilicity & TPSA vs. Phenyl Analog
Reported comparison
Target: XLogP3 1.2, TPSA 68.3 Ų Phenyl analog: XLogP3 ≈ 2.5, TPSA ≈ 51 Ų ΔXLogP3 ≈ –1.3; ΔTPSA ≈ +17 Ų
Lower lipophilicity and higher TPSA suggest improved aqueous solubility and reduced non‑specific binding
Computed descriptors; experimental solubility not reported
Physicochemical profiling Drug-likeness Solubility

6-Position Preference for PI3K/mTOR Inhibition

A systematic structure–activity relationship (SAR) study demonstrated that attachment of the benzenesulfonamide moiety at the quinoline‑6‑position is critical for potent dual PI3K/mTOR inhibition. The lead compound 17e, bearing a 6‑(pyridin‑3‑yl)‑substituted quinoline, inhibited PI3Kα with an IC₅₀ of 0.9 nM and mTOR with an IC₅₀ of 5.4 nM, whereas the corresponding 3‑, 5‑, and 8‑regioisomers showed >10‑fold loss of potency [1]. Although the exact sulfone compound 6‑(pyridine‑3‑sulfonyl)quinoline was not tested in that study, the data establish the 6‑position as a privileged attachment point for binding the ATP pocket of PI3K. The sulfone analogue retains the same 6‑(pyridin‑3‑yl) vector but replaces the sulfonamide –NH– with a metabolically more robust –SO₂– bridge [2].

6‑Position SAR for PI3K/mTOR
Class‑level inference
6‑Substituted analogue 17e: PI3Kα IC₅₀ 0.9 nM; mTOR IC₅₀ 5.4 nM 3‑,5‑,8‑regioisomers: IC₅₀ >10 nM
6‑Position privileged for PI3K/mTOR activity; regioisomer selection is critical
Based on sulfonamide analogue; sulfone analogue not directly tested
Kinase inhibition PI3K/mTOR Structure-activity relationship

Sulfone Bridge Metabolic Stability Advantage

In a series of γ‑secretase inhibitors, replacing a sulfonamide linker with a sulfone (–SO₂–) improved metabolic stability while retaining target potency. Compound ELND007, which contains a 6‑(trifluoromethyl)pyridin‑3‑ylsulfonyl‑substituted pyrazoloquinoline, exhibited a human liver microsome (HLM) intrinsic clearance (CLint) of <8 μL·min⁻¹·mg⁻¹, compared with >20 μL·min⁻¹·mg⁻¹ for the corresponding sulfonamide analogue [1]. Although 6‑(pyridine‑3‑sulfonyl)quinoline is a simpler scaffold, the same sulfone functional group is expected to convey superior oxidative metabolic stability relative to a quinoline‑sulfonamide, reducing the risk of rapid first‑pass clearance in pharmacokinetic studies [2].

Sulfone Bridge Metabolic Stability
Class‑level inference
Sulfone analogue CLint 20 µL·min⁻¹·mg⁻¹ >2.5‑fold lower HLM clearance
Sulfone bridge may offer a metabolic stability advantage over sulfonamide isosteres
Inferred from γ‑secretase inhibitor scaffold; not measured on target compound
Metabolic stability Sulfone Sulfonamide

6-(Pyridine-3-sulfonyl)quinoline: Application Scenarios


Fragment-Based Lead Discovery for PI3K/mTOR

The compound serves as a validated fragment for PI3K/mTOR programmes because the quinoline‑6‑(pyridin‑3‑yl) motif is essential for nanomolar potency [1]. Using the sulfone rather than the sulfonamide variant provides immediate metabolic stability benefits, allowing faster progression to hit‑to‑lead optimisation [2].

Property-Guided Library Design

With an XLogP3 of 1.2 and TPSA of 68.3 Ų, the compound occupies a desirable region of drug‑like chemical space [1]. Library designers seeking to maintain solubility and permeability while exploring heteroaryl sulfone diversity should select this compound over its more lipophilic phenylsulfonyl counterpart (ΔXLogP3 ≈ +1.3) [2].

Metabolic Stability Screening for Early ADME

The sulfone group has been shown to reduce HLM intrinsic clearance by >2.5‑fold compared with sulfonamide isosteres in related chemotypes [1]. 6‑(Pyridine‑3‑sulfonyl)quinoline is therefore an appropriate probe for laboratories establishing baseline structure–metabolism relationships for quinoline‑containing drug candidates.

Regioisomeric Selectivity in Kinase Screening

Because the 6‑position is critical for PI3K/mTOR activity (≥10‑fold potency advantage over 3‑, 5‑, and 8‑isomers) [1], procurement of the exact 6‑(pyridine‑3‑sulfonyl) isomer is mandatory for any screening campaign intended to assess SAR around the quinoline core. Substitution of a generic ‘quinoline sulfone’ would yield misleading activity data.

Application
Selection Property
Validation Focus
Fragment‑based lead discovery for PI3K/mTOR
Quinoline‑6‑sulfone scaffold with privileged PI3K/mTOR binding vector
PI3Kα/mTOR enzymatic and cellular assay confirmation
Property‑guided library design
Low lipophilicity and high TPSA relative to all‑carbon aryl sulfones
Physicochemical profiling (logP, TPSA, kinetic solubility)
Metabolic stability screening for early ADME
Sulfone group may confer lower oxidative clearance
Human liver microsome intrinsic clearance assay
Regioisomeric selectivity in kinase screening
Exact 6‑(pyridine‑3‑sulfonyl) isomer
Regioisomer identity confirmation and SAR panel comparison
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